5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-3-2-7-10-6(8(12)13)4-11(5)7/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUJJTNVCSOADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=NC(=CN12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with glyoxal or its derivatives, followed by cyclization to form the imidazo[1,2-c]pyrimidine core.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted imidazo[1,2-c]pyrimidine derivatives.
Scientific Research Applications
Chemistry: 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new chemical entities with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It is used in assays to investigate its effects on various biological pathways .
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. It is being explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
a. Imidazo[1,2-c]pyrimidine-2-carboxylic Acid (CAS 914637-64-2)
- Structure : Lacks the 5-methyl group.
- Molecular Formula : C₇H₅N₃O₂ (MW: 176.22 g/mol) .
- Properties :
b. 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic Acid (CAS 1602424-17-8)
- Structure : Features a partially saturated pyrimidine ring ("5H,6H,7H,8H" indicates hydrogenation) .
- Molecular Formula : C₈H₁₁N₃O₂ (MW: 181.19 g/mol) .
- Key Difference : Saturation increases conformational flexibility, which may alter binding affinity to biological targets compared to the fully aromatic 5-methylimidazo[1,2-c]pyrimidine analog.
Substituent Variations in Analogous Scaffolds
a. Halogen-Substituted Derivatives
5-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid Hydrate ():
- Structure : Chlorine at position 5; pyridine-based scaffold.
- Molecular Formula : C₈H₆ClN₃O₂ (MW: 217.61 g/mol).
- Key Difference : The electron-withdrawing Cl group increases acidity of the carboxylic acid (pKa ~2-3) compared to the electron-donating methyl group in the target compound (pKa ~4-5 inferred).
- 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid (): Structure: Bromine at position 5; pyridine scaffold. Molecular Formula: C₈H₆BrN₃O₂ (MW: 264.06 g/mol).
b. Amino-Substituted Derivatives
- Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1000017-97-9) (): Structure: Amino group at position 5; ethyl ester prodrug form. Molecular Formula: C₁₀H₁₁N₃O₂ (MW: 205.22 g/mol). The ethyl ester enhances oral bioavailability by masking the carboxylic acid.
Fused Heterocyclic Systems
- Ethyl 5-Chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-2-carboxylate (CAS 1251003-30-1) (): Structure: Thieno[3,2-e]pyrimidine fusion; chloro substituent. Molecular Formula: C₁₁H₈ClN₃O₂S (MW: 281.72 g/mol).
Biological Activity
5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The biological activity of this compound is primarily characterized by its antimicrobial and anticancer properties. Research indicates that this compound may act as an enzyme inhibitor or receptor modulator, influencing various biological pathways.
The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. By binding to the active sites of enzymes, it can inhibit their activity or modulate receptor signaling pathways, leading to various biological effects including:
- Antimicrobial activity : Inhibiting the growth of bacteria and fungi.
- Anticancer effects : Inducing apoptosis or inhibiting cell proliferation in cancer cells.
Antimicrobial Activity
In a series of studies, this compound exhibited significant antimicrobial properties against various microbial strains. The Minimum Inhibitory Concentration (MIC) values were assessed to determine its effectiveness:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These results suggest that the compound has promising potential as an antimicrobial agent, particularly against gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound was evaluated through in vitro assays on various cancer cell lines. The compound demonstrated notable cytotoxicity with IC50 values indicating its effectiveness:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10.5 |
| A549 (lung cancer) | 8.3 |
| HeLa (cervical cancer) | 12.0 |
These findings highlight the compound's potential as a candidate for further development in cancer therapeutics.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of imidazo[1,2-c]pyrimidines has shown that modifications to the molecular structure can significantly influence biological activity. Variations in substituents at different positions on the imidazo ring can enhance potency against specific targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid, and what are their respective yields and purity levels?
- Methodological Answer : A common approach involves condensation reactions using chloroacetic acid and aromatic aldehydes in a mixed solvent system (e.g., acetic anhydride/acetic acid) under reflux conditions with sodium acetate as a catalyst. For example, similar imidazo-pyrimidine derivatives have been synthesized with yields of ~68% after crystallization from appropriate solvents. Purity levels (>95% by GC or HPLC) can be achieved through recrystallization or column chromatography .
- Key Data :
- Reaction time: 2–12 hours (depending on substituents).
- Solvent systems: Acetic anhydride/acetic acid (10:20 mL).
- Yields: 57–68% for analogous compounds .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Methodological Answer : Multi-modal spectroscopy is critical:
- IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1719 cm⁻¹, CN stretch at ~2220 cm⁻¹).
- NMR (¹H/¹³C) confirms regiochemistry and substituent effects (e.g., methyl groups at δ 2.24 ppm in ¹H NMR; carbonyl carbons at ~165–171 ppm in ¹³C NMR).
- Mass spectrometry validates molecular weight (e.g., [M⁺] peaks consistent with C₉H₈N₃O₂ for the parent compound). Cross-referencing with X-ray crystallography (if available) enhances accuracy .
Q. What are the recommended storage conditions and stability considerations for this compound?
- Methodological Answer : Store at -20°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation. Short-term stability (6–12 weeks) is achievable at -4°C, but long-term storage (>1 year) requires -20°C. Avoid exposure to moisture and light, as imidazo-pyrimidine derivatives are prone to degradation under ambient conditions .
Advanced Research Questions
Q. How can computational chemistry be utilized to optimize the synthesis of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can model reaction pathways to identify energy barriers and transition states. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent polarity, catalyst loading). This reduces trial-and-error experimentation by predicting regioselectivity and side reactions .
Q. What strategies are recommended for resolving discrepancies in spectral data during structural elucidation of imidazo[1,2-c]pyrimidine derivatives?
- Methodological Answer :
- Cross-validation : Use complementary techniques (e.g., 2D NMR like COSY/HSQC to resolve overlapping signals).
- Isotopic labeling : Introduce ¹³C/¹⁵N labels to trace ambiguous carbons/nitrogens.
- Comparative analysis : Benchmark against structurally characterized analogs (e.g., 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, which shares similar ring strain and electronic effects) .
Q. How can reaction kinetics and mechanistic studies improve the scalability of imidazo-pyrimidine synthesis?
- Methodological Answer : Conduct time-resolved in situ monitoring (e.g., Raman spectroscopy) to track intermediate formation. For example, in thiouracil-derived reactions, anthranilic acid coupling under sodium ethoxide exhibits pseudo-first-order kinetics. Adjusting stoichiometry (e.g., 1.2:1 molar ratio of aldehyde to precursor) and solvent polarity (e.g., DMF vs. ethanol) can enhance reaction rates and scalability .
Q. What experimental precautions are critical when handling toxic intermediates in the synthesis of this compound?
- Methodological Answer :
- Use gloveboxes or fume hoods for air-sensitive steps (e.g., handling chloroacetic acid).
- Employ PPE (nitrile gloves, lab coat, safety goggles) and secondary containment for spills.
- Quench reactive byproducts (e.g., excess acetic anhydride) with cold sodium bicarbonate before disposal .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of imidazo-pyrimidine derivatives?
- Methodological Answer :
- Reproducibility checks : Validate assays under standardized conditions (e.g., pH, temperature).
- Structure-activity relationship (SAR) studies : Compare methyl substitution patterns (e.g., 5-methyl vs. 6-methyl analogs) to isolate bioactive motifs.
- Meta-analysis : Aggregate data from multiple studies (e.g., enzyme inhibition vs. cellular uptake) to identify trends .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
